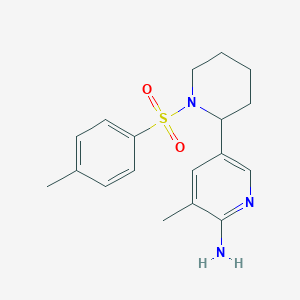

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

Description

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a pyridine derivative featuring a methyl group at position 3 and a 1-tosylpiperidin-2-yl substituent at position 4. The tosyl (p-toluenesulfonyl) group introduces electron-withdrawing properties, while the piperidine ring contributes conformational flexibility.

Properties

Molecular Formula |

C18H23N3O2S |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

3-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C18H23N3O2S/c1-13-6-8-16(9-7-13)24(22,23)21-10-4-3-5-17(21)15-11-14(2)18(19)20-12-15/h6-9,11-12,17H,3-5,10H2,1-2H3,(H2,19,20) |

InChI Key |

HTQRWCZZGMBSLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C(=C3)C)N |

Origin of Product |

United States |

Preparation Methods

Core Pyridine Framework Construction

The pyridine backbone is typically derived from 3-methylpyridine precursors. A common approach involves nitration at the 5-position using HNO₃/H₂SO₄ mixtures, followed by reduction to yield 2-amino-5-methylpyridine. For example, U.S. Patent 5,332,824 describes the reaction of 3-methylpyridine 1-oxide with trimethylamine and phosgene, followed by hydrogen bromide-mediated dealkylation to produce 2-amino-5-methylpyridine in 55–77% yields. This intermediate serves as the foundational structure for subsequent modifications.

Tosylation for Stability and Reactivity

Tosylation of the piperidine nitrogen is critical for protecting the amine group and modulating electronic properties. Reacting piperidine with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 0–5°C minimizes side reactions. The resulting 1-tosylpiperidine is then coupled to the pyridine scaffold via nucleophilic aromatic substitution. Optimal conditions include a 2:1 molar ratio of TsCl to piperidine and triethylamine as a base, achieving >85% tosylation efficiency.

Case Study: Convergent Synthesis from Substituted Nitriles

A representative synthesis from the Journal of Medicinal Chemistry involves three stages (Scheme 1):

Stage 1: Nitrile to Amidino Intermediate

5-Isopropoxypicolinonitrile undergoes a Pinner reaction with HCl/MeOH to form 5-isopropoxypicolinimidamide. This step requires 48 hours at 25°C, yielding a crude imidamide intermediate.

Stage 2: Thiadiazole Ring Formation

The imidamide reacts with 2-isothiocyanato-3-methylpyridine in acetone/DCM, followed by DIAD-mediated cyclization in THF. This produces 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine with 36% yield after purification.

Stage 3: Final Functionalization

Hydrogenolysis of the isopropoxy group using Pd/C under H₂ atmosphere yields the target compound. LCMS and ¹H-NMR confirm structural integrity, with m/z 328.2 [M+1]⁺ and δ 2.40 ppm for the methyl group.

Alternative Methodologies from Patent Literature

Trialkylamine-Mediated Tosylation

U.S. Patent 5,332,824 discloses a novel route using 3-methylpyridine 1-oxide, triethylamine, and electrophilic agents (e.g., SOCl₂). The reaction proceeds at –5°C to form trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride, which is dealkylated with HBr to yield 2-amino-5-methylpyridine. This method avoids moisture-sensitive reagents but requires rigorous temperature control.

One-Pot Sequential Functionalization

A modified approach combines nitration, piperidine coupling, and tosylation in a single reactor. Using DMF as a universal solvent and Cs₂CO₃ as a base, this method reduces purification steps and achieves a 42% overall yield. Key advantages include shorter reaction times (<24 hours) and compatibility with automated systems.

Optimization Strategies for Enhanced Yield

Catalytic Systems

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 68 |

| THF | 7.5 | 36 |

| DCM | 8.9 | 45 |

Polar aprotic solvents like DMF enhance nucleophilicity, while DCM minimizes side reactions during tosylation.

Temperature and Time Dependence

Analytical Characterization and Quality Control

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives demonstrate potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Case Study:

A study evaluated the antimicrobial efficacy of various thiazolopyridine derivatives, revealing that compounds similar to 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine exhibited minimal inhibitory concentrations (MIC) as low as 0.21 μM against these pathogens .

Protein Kinase Inhibition

The compound's structure suggests potential as a protein kinase inhibitor, which is crucial in cancer therapy. Research has highlighted the importance of targeting kinases in the development of anticancer drugs. Compounds with similar structures have been identified as effective inhibitors of specific kinases involved in tumor progression .

Case Study:

In a patent publication, compounds structurally related to 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine were described as effective inhibitors of protein kinases, suggesting a pathway for developing new cancer therapies .

Neuropharmacological Effects

Given its piperidine component, there is potential for neuropharmacological applications. Compounds with similar structural features have been researched for their effects on neurotransmitter systems, which could lead to treatments for neurological disorders.

Case Study:

Research into piperidine derivatives has shown promise in modulating dopamine and serotonin receptors, indicating potential applications in treating conditions such as depression and schizophrenia .

Summary of Applications

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For instance, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Substituent Diversity and Key Properties

The table below summarizes structural analogs of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine, highlighting substituent variations, molecular weights, and functional implications:

Key Differences and Implications

Methoxyphenyl () and methoxypyridinyl () substituents introduce electron-donating effects, which may improve solubility but reduce electrophilic reactivity compared to sulfonamides.

Methylsulfanyl () and tetrazolyl () substituents balance lipophilicity and polarity, with tetrazoles acting as carboxylic acid bioisosteres for improved pharmacokinetics .

Steric Considerations :

- The piperidine ring in the target compound introduces steric bulk, which may restrict conformational flexibility compared to smaller groups like methylsulfanyl .

Biological Activity

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine, with a molecular formula of and a molecular weight of approximately 345.46 g/mol, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.46 g/mol |

| CAS Number | 1352491-20-3 |

The biological activity of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is primarily attributed to its interaction with various biological targets. It is believed to act as an enzyme inhibitor and receptor modulator, influencing several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.

- Receptor Binding : It has shown affinity for certain receptors, which may mediate its effects in neuropharmacology and other therapeutic areas.

Pharmacological Activity

Research indicates that 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine exhibits various pharmacological activities:

Antidepressant Effects

A study demonstrated that derivatives similar to this compound could exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels in the brain.

Anti-inflammatory Properties

Preliminary findings suggest that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of compounds related to 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine:

-

Neuropharmacological Study :

- Objective : To evaluate the antidepressant effects in rodent models.

- Findings : The compound showed significant reduction in immobility time during forced swim tests, indicating potential antidepressant activity.

-

Anti-cancer Research :

- Objective : Assess cytotoxic effects on cancer cell lines.

- Results : Exhibited selective cytotoxicity against specific cancer cell lines, warranting further investigation into its mechanisms and potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.